molecular formula C21H16ClFN2O3S B11340634 N-(4-chlorobenzyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N-(4-chlorobenzyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11340634
M. Wt: 430.9 g/mol
InChI Key: QJTPYLNRYJZACX-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of aromatic rings, a fluorine atom, and a sulfonamide group, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the dibenzo[c,e][1,2]thiazine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The introduction of the 9-fluoro and 5,5-dioxido groups is achieved through selective fluorination and oxidation reactions, respectively. The final step involves the acylation of the dibenzo[c,e][1,2]thiazine core with 4-chlorobenzylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes using high-yielding catalysts, efficient purification techniques, and continuous flow reactors to ensure consistent quality and quantity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

N-(4-chlorobenzyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific diseases.

    Industry: It can be used in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorobenzyl)-2-(9-fluoro-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: Lacks the 5,5-dioxido group, resulting in different chemical properties.

    N-(4-chlorobenzyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

N-(4-chlorobenzyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to the presence of both the 9-fluoro and 5,5-dioxido groups, which confer distinct chemical and biological properties. These groups enhance the compound’s reactivity and potential interactions with molecular targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H16ClFN2O3S

Molecular Weight

430.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C21H16ClFN2O3S/c22-15-7-5-14(6-8-15)12-24-21(26)13-25-19-10-9-16(23)11-18(19)17-3-1-2-4-20(17)29(25,27)28/h1-11H,12-13H2,(H,24,26)

InChI Key

QJTPYLNRYJZACX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)N(S2(=O)=O)CC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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